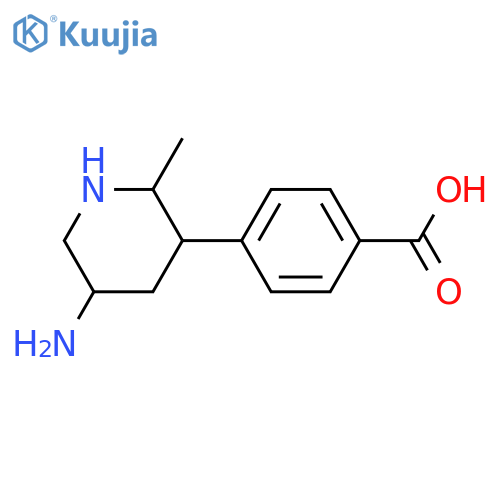Cas no 2171868-87-2 (4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)

2171868-87-2 structure
商品名:4-(5-amino-2-methylpiperidin-3-yl)benzoic acid
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-amino-2-methylpiperidin-3-yl)benzoic acid
- EN300-1616436
- 2171868-87-2
-
- インチ: 1S/C13H18N2O2/c1-8-12(6-11(14)7-15-8)9-2-4-10(5-3-9)13(16)17/h2-5,8,11-12,15H,6-7,14H2,1H3,(H,16,17)
- InChIKey: CLDYMDUXHYXSIN-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)C1CC(CNC1C)N)=O
計算された属性
- せいみつぶんしりょう: 234.136827821g/mol
- どういたいしつりょう: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1616436-1.0g |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1616436-0.05g |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1616436-10.0g |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1616436-250mg |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 250mg |
$1393.0 | 2023-09-23 | ||
| Enamine | EN300-1616436-50mg |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 50mg |
$1272.0 | 2023-09-23 | ||
| Enamine | EN300-1616436-500mg |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 500mg |
$1453.0 | 2023-09-23 | ||
| Enamine | EN300-1616436-100mg |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 100mg |
$1332.0 | 2023-09-23 | ||
| Enamine | EN300-1616436-2500mg |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 2500mg |
$2969.0 | 2023-09-23 | ||
| Enamine | EN300-1616436-5.0g |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1616436-0.25g |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |
2171868-87-2 | 0.25g |
$1393.0 | 2023-06-04 |
4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
2171868-87-2 (4-(5-amino-2-methylpiperidin-3-yl)benzoic acid) 関連製品
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 42464-96-0(NNMTi)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量